molecular formula C15H15N5O2S B2822135 N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034394-12-0

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2822135
CAS No.: 2034394-12-0
M. Wt: 329.38
InChI Key: UKCGNOUUAAJHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034394-12-0
Molecular FormulaC₁₅H₁₅N₅O₂S
Molecular Weight329.4 g/mol

This compound features a bipyridine moiety and a pyrazole ring, which contribute to its unique biological properties and reactivity.

The biological activity of this compound has been primarily attributed to its role as an inhibitor of specific enzymes. Notably, it exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and facilitating various physiological processes. By binding to the active site of these enzymes, the compound effectively disrupts their function, leading to alterations in metabolic pathways .

Additionally, sulfonamides like this compound are known for their antibacterial properties. They mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Antimicrobial Activity

This compound demonstrates promising antimicrobial activity against various bacterial strains. Its mechanism involves interference with folic acid synthesis in bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. In one study, pyrazole derivatives showed IC50 values ranging from 12 nM to 49.85 µM against various cancer cell lines . The specific mechanisms through which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Study on Carbonic Anhydrase Inhibition

A study focused on the inhibition of carbonic anhydrase by this compound revealed that this compound effectively binds to the enzyme's active site. The inhibition was quantified using kinetic assays that demonstrated a significant reduction in enzyme activity at micromolar concentrations.

Evaluation of Antitumor Activity

In another investigation into the antitumor potential of pyrazole derivatives including this compound, researchers reported that certain modifications to the pyrazole structure enhanced cytotoxicity against HepG2 liver cancer cells. The study highlighted that compounds with specific substituents exhibited IC50 values below 40 µM, indicating low cytotoxicity while maintaining antitumor efficacy .

Properties

IUPAC Name

1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGNOUUAAJHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.